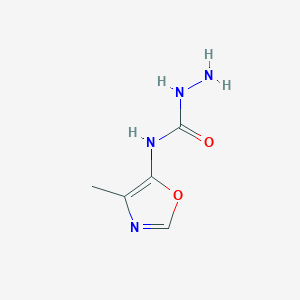
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone is an organic compound that features a brominated phenyl group attached to a pyrrole ring via a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(1H-pyrrol-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with pyrrole in the presence of a base. A common method includes the following steps:
Starting Materials: 2-bromobenzoyl chloride and pyrrole.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-bromobenzoyl chloride is added dropwise to a solution of pyrrole and triethylamine in a suitable solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction parameters and product isolation.
化学反応の分析
Types of Reactions
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-pyrrole derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学的研究の応用
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism by which (2-Bromophenyl)(1H-pyrrol-1-yl)methanone exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Protein Binding: It can interact with proteins, altering their structure and function.
Pathways Involved: The specific pathways affected by the compound depend on its target molecules and the biological context.
類似化合物との比較
Similar Compounds
- (2-Chlorophenyl)(1H-pyrrol-1-yl)methanone
- (2-Fluorophenyl)(1H-pyrrol-1-yl)methanone
- (2-Iodophenyl)(1H-pyrrol-1-yl)methanone
Uniqueness
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.
特性
CAS番号 |
161988-46-1 |
|---|---|
分子式 |
C11H8BrNO |
分子量 |
250.09 g/mol |
IUPAC名 |
(2-bromophenyl)-pyrrol-1-ylmethanone |
InChI |
InChI=1S/C11H8BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-8H |
InChIキー |
SPSKDFVUMFGFRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N2C=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)



![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)

![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
